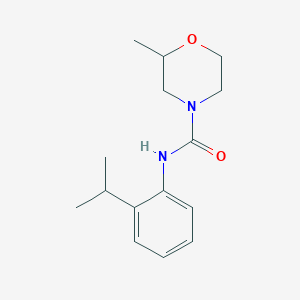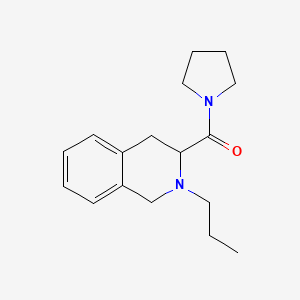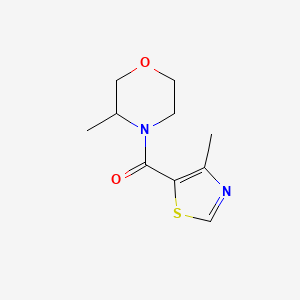
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide, also known as DAAC, is a synthetic compound that belongs to the class of phenethylamines. It has been used in scientific research to study its mechanism of action and biochemical and physiological effects. DAAC is a potent and selective agonist for the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes in the body.
Mechanism of Action
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide acts as a partial agonist for the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor has been implicated in various physiological processes such as mood regulation, cognition, and perception. N-(2,5-dimethoxyphenyl)azepane-1-carboxamide binds to the receptor and induces a conformational change that leads to the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide has been shown to induce a range of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is involved in cognitive processes such as working memory and attention. N-(2,5-dimethoxyphenyl)azepane-1-carboxamide has also been shown to induce changes in the expression of genes involved in synaptic plasticity and neurotrophic signaling.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethoxyphenyl)azepane-1-carboxamide in scientific research is its high affinity and selectivity for the 5-HT2A receptor, which allows for precise targeting of this receptor in experimental settings. However, one limitation is its potential for inducing hallucinogenic effects, which can complicate interpretation of results and pose ethical concerns.
Future Directions
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)azepane-1-carboxamide. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest is its role in cognitive processes such as working memory and attention. Further studies are needed to elucidate the precise mechanisms underlying these effects and to explore potential therapeutic applications of N-(2,5-dimethoxyphenyl)azepane-1-carboxamide.
Synthesis Methods
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 1,6-dibromohexane, followed by reduction with lithium aluminum hydride and subsequent reaction with chloroformic acid. The final product is obtained by reaction with ammonia and purification by recrystallization.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide has been used in various scientific studies to investigate its role in the serotonin system and its potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor and to induce hallucinogenic effects in animal models. N-(2,5-dimethoxyphenyl)azepane-1-carboxamide has also been studied for its potential use in treating psychiatric disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-12-7-8-14(20-2)13(11-12)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGNSWNDWSBNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)

![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)



![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)



![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)